molecular formula C20H15NO B1286752 3-(Benzyloxy)-2'-cyanobiphenyl CAS No. 893736-92-0

3-(Benzyloxy)-2'-cyanobiphenyl

Cat. No.: B1286752
CAS No.: 893736-92-0
M. Wt: 285.3 g/mol
InChI Key: QUVXASRYRVROFF-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2’-cyanobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings and a cyano group attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2’-cyanobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of 3-(Benzyloxy)-2’-cyanobiphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2’-cyanobiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-2’-cyanobiphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2’-cyanobiphenyl involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but has a pyridine ring instead of a biphenyl core.

    2’-Cyanobiphenyl: Lacks the benzyloxy group but retains the cyano group on the biphenyl core.

    Benzyloxybenzene: Contains the benzyloxy group but lacks the cyano group

Uniqueness

3-(Benzyloxy)-2’-cyanobiphenyl is unique due to the presence of both the benzyloxy and cyano groups on the biphenyl core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVXASRYRVROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602457
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-92-0
Record name 3′-(Phenylmethoxy)[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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